![molecular formula C13H9F3N2O3 B034752 5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 103772-14-1](/img/structure/B34752.png)
5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
This compound is a quinoline derivative . Its IUPAC name is 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H8F3NO3/c14-8-3-6-11(10(16)9(8)15)17(5-1-2-5)4-7(12(6)18)13(19)20/h3-5H,1-2H2,(H,19,20) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.21 . It is a white to yellow solid at room temperature .Scientific Research Applications
Intermediate in Drug Synthesis
This compound can serve as an intermediate in the synthesis of various drugs . For example, it is used in the synthesis of ciprofloxacin hydrochloride , a fluorinated quinolone antibacterial drug .
Antibacterial Applications
As mentioned above, this compound is used in the synthesis of ciprofloxacin hydrochloride , which is a potent antibacterial drug . This suggests that the compound itself may have potential antibacterial properties.
Research Chemical
This compound is often used as a research chemical in various scientific studies . It can be used to study its properties, reactions, and potential applications in various fields of science.
Urease Inhibition
There is some evidence to suggest that this compound may have urease inhibitory properties . Urease is an enzyme that catalyzes the hydrolysis of urea, a process that can lead to the formation of ammonia and carbon dioxide. Inhibitors of this enzyme can be useful in the treatment of certain medical conditions.
Fluoroquinolone Derivatives
This compound is a derivative of fluoroquinolone, a class of antibiotics that are used to treat a variety of bacterial infections . As such, it may have potential applications in the development of new antibiotics.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as fluoroquinolones, primarily target bacterial dna gyrase and topoisomerase iv, which are essential for bacterial dna replication .
Mode of Action
Based on its structural similarity to fluoroquinolones, it may inhibit the activity of dna gyrase and topoisomerase iv, thereby preventing dna replication and leading to bacterial cell death .
Biochemical Pathways
By inhibiting dna gyrase and topoisomerase iv, it likely disrupts the bacterial dna replication process .
Result of Action
Similar compounds cause bacterial cell death by inhibiting dna replication .
properties
IUPAC Name |
5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O3/c14-7-8(15)10(17)6-11(9(7)16)18(4-1-2-4)3-5(12(6)19)13(20)21/h3-4H,1-2,17H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPUZLMNORVQPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=C(C(=C(C(=C32)F)F)F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552369 | |
Record name | 5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103772-14-1 | |
Record name | 5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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